2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)-
Overview
Description
2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)-: is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a derivative of pyrazinedione, characterized by the presence of an isopropyl group at the 1-position and a dihydro structure at the 1,4-positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropyl-substituted hydrazine with a suitable diketone, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized pyrazines .
Scientific Research Applications
Chemistry: In chemistry, 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, derivatives of 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Methyl-1,4-dihydropyrazine-2,3-dione: Similar in structure but with a methyl group instead of an isopropyl group.
2,3-Dihydropyrazine-1,4-dione: Lacks the isopropyl substitution, resulting in different chemical properties.
Uniqueness: 2,3-Pyrazinedione, 1,4-dihydro-1-(1-methylethyl)- is unique due to its isopropyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-propan-2-yl-1H-pyrazine-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h3-5H,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXBDHQIUALAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CNC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244246 | |
Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92716-39-7 | |
Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92716-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-1-(1-methylethyl)-2,3-pyrazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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